molecular formula C14H14ClN3O B5501678 N-(3-chloro-4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea CAS No. 853319-26-3

N-(3-chloro-4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea

Cat. No. B5501678
CAS RN: 853319-26-3
M. Wt: 275.73 g/mol
InChI Key: VDBIBMKIFRIXAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-chloro-4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea and similar compounds involves one-pot reactions, starting from specific anilines and using triphosgene or isocyanate intermediates. This method results in high yields and purity, demonstrating the efficiency of the synthesis process for these urea derivatives (Liu He-qin, 2010); (Yan Feng-mei & Liu He-qin, 2009).

Molecular Structure Analysis

Studies on the molecular structures of this compound and related compounds reveal the significance of intramolecular and intermolecular hydrogen bonds in determining their conformation and stability. These structural analyses are crucial for understanding the interactions and functionalities of these molecules (P. Maguerès et al., 1994).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming complexes and derivatives with potential biological activities. These reactions are essential for the development of new compounds with enhanced properties and functionalities (B. Ośmiałowski et al., 2013).

Physical Properties Analysis

The physical properties of this compound, including crystallinity, melting points, and solubility, are influenced by its molecular structure. These properties are critical for its application in various scientific and industrial processes (Shaoyong Ke & Sijia Xue, 2008).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are fundamental for its use in research and development. Understanding these properties enables the exploration of its applications in chemistry and biology (Ralf W. Troff et al., 2012).

Scientific Research Applications

Cytokinin Activity

N-phenyl-N'-(4-pyridyl)urea derivatives, including compounds structurally similar to N-(3-chloro-4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea, have been studied for their cytokinin activity. Cytokinins are a class of plant hormones that promote cell division in plant roots and shoots. These compounds have shown promise in various applications related to plant growth and development (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).

Urea Derivatives in Plant Morphogenesis

Urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, are extensively used in in vitro plant morphogenesis studies. They show cytokinin-like activity often exceeding that of adenine compounds, which are critical for cell division and differentiation in plants (Ricci & Bertoletti, 2009).

Supramolecular Chemistry

This compound-like compounds are also studied in the context of supramolecular chemistry. They are involved in the self-assembly of metallo-supramolecular macrocycles and provide hydrogen bonding sites. This has implications in the development of novel materials with specific structural and functional properties (Troff, Hovorka, Weilandt, Lützen, et al., 2012).

Anticancer Research

Diaryl ureas, which include structures similar to this compound, have been designed and synthesized for their antiproliferative activity against various cancer cell lines. These compounds are important in medicinal chemistry and could be potential inhibitors in cancer treatment (Feng, Li, Liang, Zhang, et al., 2020).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-9-5-6-16-13(7-9)18-14(19)17-11-4-3-10(2)12(15)8-11/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBIBMKIFRIXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853319-26-3
Record name N-(3-CHLORO-4-METHYLPHENYL)-N'-(4-METHYL-2-PYRIDINYL)UREA
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